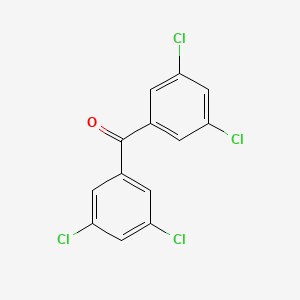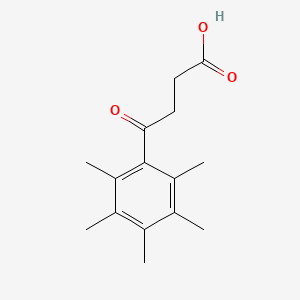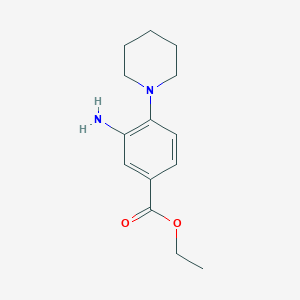
2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile
Descripción general
Descripción
2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile, also known as FD-3C, is an organic compound with a wide range of applications in laboratory and scientific research. FD-3C is a colorless and odorless solid with a molecular formula of C9H7NO2. It is synthesized through a variety of methods and is used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Organic Synthesis
This compound can be used in the field of organic synthesis. For instance, it can be obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .
Pharmaceutical Research
The compound is structurally related to 4-oxo derivatives of pyrrole-3-carboxylic acids, which are of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib . Therefore, it could potentially be used in the development of new pharmaceuticals.
Antiviral Research
Compounds containing five-membered heteroaryl amines, which are structurally similar to this compound, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests potential applications in antiviral research.
Fungicidal Activity
Some 2-substituted phenyl-2-oxo compounds have shown high inhibition rate (more than 70% at 50 mg L −1) and better activity than that of B-1 . This suggests that “2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile” could potentially be used in the development of new fungicides.
Bioactive Compounds
The pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities . This suggests potential applications in the development of treatments for these diseases.
Chemical Industry
Given its properties, this compound could potentially be used in the chemical industry, for instance, in the production of dyes, resins, or other chemical products .
Propiedades
IUPAC Name |
5-oxo-3-phenyl-2H-furan-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLDKEIZBJSYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385019 | |
| Record name | 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |
CAS RN |
7692-89-9 | |
| Record name | 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile influence biofilm formation in Vibrio cholerae?
A: The research paper suggests that 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile (MW01) promotes biofilm formation in Vibrio cholerae by interacting with pyruvate. [] This interaction is thought to influence the phosphoenolpyruvate (PEP) to pyruvate ratio, a critical factor in the activity of the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS). [] The PTS plays a significant role in regulating various cellular functions in bacteria, including biofilm formation. [] While the exact mechanism of interaction between MW01 and pyruvate requires further investigation, the study highlights MW01 as a potential small-molecule modulator of the PTS and its downstream effects on biofilm formation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)


![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)
